molecular formula C8H9ClN2O B12125132 2-Amino-2-(2-chlorophenyl)acetamide

2-Amino-2-(2-chlorophenyl)acetamide

Cat. No.: B12125132
M. Wt: 184.62 g/mol
InChI Key: WTJCEQGWIVTPRR-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chlorophenyl)acetamide is a chlorophenyl-substituted acetamide compound serving as a versatile building block in medicinal chemistry and chemical synthesis. While specific biological data for this exact analogue is limited in the public domain, its core structure is a key feature in compounds with documented research applications. For instance, a closely related anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been investigated for its neuroprotective and antiviral activity against the Japanese encephalitis virus (JEV) in vitro and in vivo . Furthermore, the broader class of 2-amino-N-(p-chlorophenyl) acetamide derivatives has been synthesized and evaluated for their moderate to high antibacterial activities against various bacterial strains . As a research chemical, its primary value lies in its potential as a synthetic intermediate for developing novel bioactive molecules, including inhibitors of bacterial aminoacyl-tRNA synthetase, a target for new anti-infectives . The compound is offered exclusively for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use, either for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJCEQGWIVTPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 2 2 Chlorophenyl Acetamide and Analogues

Strategies for Amide Bond Formation

The creation of the amide linkage is a cornerstone in the synthesis of these molecules. Several established and effective methods are employed to achieve this transformation.

Amination Reactions involving Halogenated Acetyl Halides and Substituted Anilines

A common and direct approach to forming the amide bond is through the reaction of a halogenated acetyl halide with a substituted aniline (B41778). irejournals.comyoutube.com This method, often referred to as the Schotten-Baumann reaction, is widely used due to the high reactivity of acyl halides. youtube.comfishersci.it

For instance, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide (B32628), a key intermediate, is achieved by reacting 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com This reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrogen halide byproduct. irejournals.comfishersci.it The reactivity of the acyl halide is crucial, and acyl chlorides are frequently used due to their ready availability and effectiveness in acylating even less reactive amines. youtube.com

The general reaction can be summarized as follows:

R-CO-X + R'-NH₂ → R-CO-NH-R' + HX

Where R is a halogenated alkyl group, X is a halogen (typically Cl or Br), and R' is a substituted phenyl group.

The reaction conditions can be optimized for various substrates. For example, the reaction can be performed at room temperature or cooled to 0°C, and a variety of solvents such as dichloromethane (B109758) can be used. irejournals.comfishersci.it

Acylation of Aminoethanone Precursors

Another synthetic route involves the acylation of an aminoethanone precursor. In this strategy, a compound containing a primary amine and a ketone functional group is reacted with an acylating agent to form the desired amide.

A relevant example is the acylation of 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone with a haloacetylchloride. google.com This reaction introduces the acetamide moiety onto the amino group of the precursor. The use of a base, such as sodium acetate (B1210297), is often necessary to facilitate the reaction. google.com The resulting product, a 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide, can then undergo further transformations. google.com

This method allows for the construction of the acetamide portion of the molecule on a pre-existing amino ketone scaffold, providing a versatile entry point to a range of analogues.

Condensation Reactions with Amine Derivatives

Condensation reactions provide a powerful tool for the synthesis of 2-Amino-2-(2-chlorophenyl)acetamide and its analogues. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives have been synthesized through the condensation of 2-bromo-N-(p-chlorophenyl) acetamide with various amines. irejournals.com This reaction proceeds via a nucleophilic substitution where the amine displaces the bromide ion. irejournals.com The reaction is often carried out at room temperature in the presence of a base like potassium carbonate and a suitable solvent such as dichloromethane. irejournals.com

The general scheme for this condensation is:

Br-CH₂-CO-NH-Ar + R-NH₂ → R-NH-CH₂-CO-NH-Ar + HBr

Where Ar is a substituted phenyl group and R represents various alkyl or aryl groups. This approach allows for the introduction of diverse substituents on the amino group, leading to a library of related compounds.

Functional Group Interconversions in Precursor and Target Compound Synthesis

The synthesis of this compound and its analogues often requires the strategic conversion of one functional group to another. These interconversions are crucial for introducing the desired functionalities at specific stages of the synthesis.

Reduction of Nitro Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and is particularly useful in the preparation of aromatic amines. google.comsci-hub.stwikipedia.org This method is often employed when the corresponding nitro-substituted precursor is readily available through nitration reactions. google.comwikipedia.org

Various reagents and conditions can be employed for this reduction, offering a degree of chemoselectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide is a common method. sci-hub.stwikipedia.org Other reducing agents include metals such as iron, tin, or zinc in acidic media, as well as sodium hydrosulfite. wikipedia.org More recently, methods using trichlorosilane (B8805176) in the presence of a base have been developed, offering high chemoselectivity by reducing nitro groups without affecting other sensitive functional groups. google.com The choice of reducing agent can be critical to avoid unwanted side reactions, especially in molecules with multiple reducible functionalities. sci-hub.st

For example, the selective reduction of a dinitro compound to a nitroaniline can be achieved, highlighting the tunability of these reduction methods. organic-chemistry.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the synthetic strategies for this compound and its analogues. These reactions involve the displacement of a leaving group by a nucleophile.

A key example is the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines to introduce the final amino group. irejournals.com In this SN2 reaction, the amine acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing it. libretexts.org The reactivity of the halide follows the order I > Br > Cl. fishersci.co.uk

Another important application of nucleophilic substitution is the reaction of 1-(2′,5′-dimethoxyphenyl)-2-bromoethanone with hexamine to produce 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone. google.com Subsequently, the resulting acetamide can undergo nucleophilic azidation with sodium azide, followed by reduction to yield the desired amino group. google.com

These reactions are fundamental for building the carbon-nitrogen bonds essential for the final structure of the target compounds. fishersci.co.uk

Optimization of Reaction Conditions

The efficiency of synthesizing this compound is highly dependent on the careful selection and control of reaction parameters. Key areas of optimization include the choice of solvent systems, reaction temperature, and the specific catalysts and reagents employed.

The selection of an appropriate solvent system is crucial for maximizing reaction rates and yields. In the synthesis of related acetamide derivatives, various solvents are utilized depending on the specific reaction step. For instance, in the acylation of chloroaniline precursors, solvents like dichloromethane (DCM) or toluene (B28343) are commonly used. The choice of solvent can significantly influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics.

Temperature is another critical parameter that requires precise control. During acylation reactions, maintaining a low temperature, typically between 0–5°C, is essential to minimize the formation of unwanted side products. Conversely, subsequent hydrolysis steps, whether acidic or alkaline, often require elevated temperatures in the range of 80–85°C to proceed at a reasonable rate. In some modern synthetic approaches for analogous compounds, high-temperature conditions, up to 90°C, are employed in conjunction with specialized heating methods like induction heating to accelerate reaction times, particularly in solid-phase peptide synthesis (SPPS). unifi.itresearchgate.net The use of binary solvent mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO), has shown promise in solubilizing reagents effectively at these elevated temperatures. unifi.itresearchgate.net

Recent advancements have also explored solvent-free reaction conditions to enhance the environmental profile of the synthesis. For example, a fusion method involving the reaction of an aniline derivative with ethyl cyanoacetate (B8463686) at 70°C has been reported to produce intermediates for similar compounds in high yield and purity without the need for a solvent.

The table below summarizes the impact of different solvent and temperature conditions on the synthesis of acetamide derivatives.

Reaction StepSolvent SystemTemperaturePurpose
AcylationDichloromethane (DCM) or Toluene0–5°CMinimize side reactions
HydrolysisWater/HCl or Water/NaOH80–85°CFacilitate hydrolysis
Solvent-FreeNone (Fusion)70°CReduce environmental impact
SPPSBinary mixtures (e.g., with DMSO)Up to 90°CEnhance reaction rates unifi.itresearchgate.net

Catalysts and reagents play a pivotal role in directing the reaction towards the desired product and improving its efficiency. In the synthesis of this compound and its analogues, bases are particularly important.

During the acylation step, a base is required to neutralize the acid generated. Common choices include organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃). The selection of the base can influence the reaction's outcome and yield. For instance, in the synthesis of a related compound, triethylamine was used as a catalyst, resulting in a 90% yield. In other methodologies, potassium bicarbonate has been employed at room temperature.

For the hydrolysis of the acetamide precursor, both acidic and alkaline conditions can be utilized. Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or strong bases like sodium hydroxide (B78521) (NaOH), are typically used to cleave the amide bond and yield the final amino acetamide product.

In more complex syntheses of related amino acid derivatives, coupling reagents are essential for amide bond formation. Reagents such as N,N'-carbonyldiimidazole (CDI) and various chloroformates have been shown to be effective. google.com CDI is particularly efficient as it also generates a basic species in situ, which can neutralize the amine salt. google.com When using chloroformate coupling reagents, an additional base like triethylamine is necessary. google.com

The following table outlines the function of various catalysts and reagents in the synthesis of acetamide derivatives.

ReagentRoleReaction Step
Triethylamine (Et₃N)Base/CatalystAcylation google.com
Sodium Carbonate (Na₂CO₃)BaseAcylation
Sodium Hydroxide (NaOH)BaseHydrolysis
Potassium CarbonateBase
Hydrochloric Acid (HCl)AcidHydrolysis
N,N'-Carbonyldiimidazole (CDI)Coupling Reagent/Base SourceAmide Bond Formation google.com

Chemical Reactivity and Transformation Pathways of 2 Amino 2 2 Chlorophenyl Acetamide

Reactions of the Amine Moiety

The primary amine group is a key site for various chemical transformations, including oxidation and derivatization reactions.

Oxidation Reactions

The primary amine moiety of 2-Amino-2-(2-chlorophenyl)acetamide can undergo oxidation. While specific studies on this exact compound are not prevalent, the oxidation of similar aniline (B41778) derivatives can lead to the formation of various products. nih.gov For instance, oxidation may result in the formation of corresponding quinones or other oxidized derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2). The specific products formed are highly dependent on the reaction conditions and the oxidizing agent employed.

Derivatization Reactions

The amine group is readily derivatized, a common strategy in medicinal chemistry and analytical sciences. nih.gov Acetylation, for example, can be achieved using reagents like acetic anhydride. nih.gov This type of derivatization can be useful for modifying the compound's properties or for analytical purposes, such as enhancing detection by 13C NMR. nih.gov Other derivatization reactions can involve reaction with various electrophiles, leading to a wide array of substituted amine derivatives. Reagents such as o-phthalaldehyde (B127526) and 9-fluorenylmethyl-chloroformate (FMOC) are also commonly used for the derivatization of primary amines. actascientific.com

Reactions of the Amide Linkage

The amide bond in this compound is susceptible to cleavage under both acidic and basic conditions.

Hydrolytic Cleavage Mechanisms under Acidic or Basic Conditions

The hydrolysis of the amide linkage in this compound can be catalyzed by both acids and bases. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as in the presence of strong acids like hydrochloric acid (HCl), the amide bond can be cleaved. nih.govresearchgate.net This process typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. acs.orgnih.gov For some N-acylated amino acid amides, the rate of hydrolysis can be influenced by the nature of the acyl group. nih.gov

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the amide can also be hydrolyzed. nih.govresearchgate.net The mechanism generally involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. researchgate.net For some chloroacetamides, base-mediated hydrolysis can proceed through an S_N2 reaction, resulting in the substitution of the chloride with a hydroxide, or through amide cleavage. researchgate.net

The table below summarizes the conditions and potential outcomes of hydrolytic cleavage.

ConditionReagent ExamplePotential Outcome
AcidicHydrochloric Acid (HCl)Cleavage of the amide bond to form 2-amino-2-(2-chlorophenyl)acetic acid and ammonia.
BasicSodium Hydroxide (NaOH)Cleavage of the amide bond to form the corresponding carboxylate salt and ammonia.

Reactivity of the Chlorophenyl Substituent

The chlorine atom on the phenyl ring introduces the possibility of nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (S_NAr) on the chlorophenyl ring of this compound is a potential transformation, though it generally requires specific conditions. youtube.comyoutube.com For an S_NAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a strong nucleophile is typically needed. youtube.com The chlorine atom itself is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, for nucleophilic attack, the presence of strong electron-withdrawing groups ortho or para to the leaving group (the chlorine atom) is usually necessary to stabilize the intermediate Meisenheimer complex. youtube.com

Reactions involving nucleophiles like amines can lead to the substitution of the chlorine atom. youtube.com The reaction often requires heating. youtube.com The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a tetrahedral intermediate, followed by the departure of the chloride ion to restore aromaticity. youtube.comyoutube.com

Exploration of Cyclization and Rearrangement Reactions

The molecular architecture of this compound, featuring a primary amine, an amide, and a reactive chlorophenyl group, provides a versatile scaffold for various intramolecular reactions. These transformations, particularly cyclization and rearrangement reactions, are pivotal in the synthesis of novel heterocyclic systems, which are significant in medicinal chemistry. The interplay between the nucleophilic amino group and the electrophilic centers within the molecule, including the amide carbonyl and the aromatic ring, dictates the course of these reactions.

One of the primary cyclization pathways available to this compound and its derivatives is intramolecular lactamization. wikipedia.org This process involves the formation of a cyclic amide (a lactam) through the condensation of the amino group and the amide functionality. Depending on the reaction conditions and the specific reagents used, different-sized lactam rings can be formed. For instance, intramolecular nucleophilic attack can lead to the formation of piperidinone or other heterocyclic structures. wikipedia.orgorganic-chemistry.org The formation of γ-lactams, for example, is a common cyclization pathway for α,β-unsaturated γ-amino acids. researchgate.net

Furthermore, the presence of the 2-chlorophenyl group opens up possibilities for more complex cyclization reactions, such as the formation of benzodiazepine (B76468) systems. 2-Aminobenzophenones are well-established precursors for the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological activity. wum.edu.plwum.edu.plresearchgate.net By analogy, derivatives of this compound could potentially undergo intramolecular cyclization to form related seven-membered heterocyclic structures. Such transformations often require specific catalysts and reaction conditions to proceed efficiently. nih.gov

Rearrangement reactions represent another important class of transformations for α-amino amide derivatives. nih.govnih.gov These reactions can lead to significant structural reorganization of the molecule, providing access to diverse chemical entities. For example, rearrangements involving migration to an electron-deficient nitrogen atom, such as the Hofmann or Beckmann rearrangement, are classical methods for introducing amino functionalities and could be adapted for α-amino amide substrates. nih.govwikipedia.org Additionally, sigmatropic rearrangements, such as the wum.edu.plnih.gov-sigmatropic rearrangement, have been utilized in the synthesis of α-amino acid derivatives. organic-chemistry.org The specific course of these rearrangements is highly dependent on the substrate and the reaction conditions employed.

The table below summarizes potential cyclization reactions of this compound, drawing on established synthetic methods for related compounds.

Table 1: Potential Cyclization Reactions of this compound

Reaction TypeProduct ClassIllustrative Reagents and ConditionsPotential Product Structure
Intramolecular LactamizationPiperidinone derivativeBase-catalyzed intramolecular cyclizationFormation of a six-membered lactam ring
Pictet-Spengler ReactionTetrahydroisoquinoline derivativeAcid catalyst (e.g., HCl, TFA), AldehydeCondensation followed by cyclization
Bischler-Napieralski ReactionDihydroisoquinoline derivativeDehydrating agent (e.g., P₂O₅, POCl₃)Cyclization of an N-acyl derivative
Benzodiazepine SynthesisBenzodiazepine derivativeCoupling with an amino acid, followed by cyclizationFormation of a seven-membered diazepine (B8756704) ring

The following table outlines potential rearrangement reactions applicable to this compound, based on known transformations of similar chemical structures.

Table 2: Potential Rearrangement Reactions of this compound

Rearrangement TypeProduct ClassIllustrative Reagents and ConditionsKey Transformation
Hofmann Rearrangementα-Amino acid derivativePhenyliodoso acetate (B1210297) [PhI(OAc)₂], Methanolic KOHConversion of the amide to an amine with one less carbon
Beckmann RearrangementSubstituted amideAcid catalyst (e.g., H₂SO₄, PPA) on an oxime precursorRearrangement of an oxime to an amide
wum.edu.plnih.gov-Sigmatropic Rearrangementα-Amino ester derivativeBase, Followed by electrophilic trapRearrangement of an intermediate ylide

These tables illustrate the synthetic potential of this compound as a precursor for a variety of heterocyclic and rearranged products. The specific outcomes of these reactions would require detailed experimental investigation to determine optimal conditions and yields.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Amino-2-(2-chlorophenyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its molecular framework.

Proton NMR (¹H NMR) Applications

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aromatic ring, the methine proton, the amino group, and the amide group. The protons on the 2-chlorophenyl ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the presence of the chlorine atom and the acetamide (B32628) side chain.

The single proton on the alpha-carbon (the methine proton) would be expected to produce a singlet, integrating to one proton. Its chemical shift would be influenced by the adjacent amino and carbonyl groups. For comparison, in related N-aryl acetamides, the chemical shifts of protons on the phenyl ring are well-documented. znaturforsch.com

The two protons of the primary amine (—NH₂) and the two protons of the primary amide (—CONH₂) would each be expected to appear as broad singlets, as their signals can be broadened by quadrupole effects of the nitrogen atom and by chemical exchange. These signals are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment. The chemical shifts for amide and amine protons can vary over a wide range but are often observed in the region of δ 5.0-8.5 ppm for amides and δ 1.0-5.0 ppm for amines, depending on the solvent and concentration. In similar acetamide structures, N-H proton signals have been observed in various regions depending on the substitution pattern. znaturforsch.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H7.0 - 7.5MultipletProtons on the 2-chlorophenyl ring.
Methine-H~4.0 - 5.0SingletThe single proton on the alpha-carbon.
Amine-NH₂Variable (e.g., 1.0 - 5.0)Broad SingletExchangeable with D₂O.
Amide-NH₂Variable (e.g., 5.0 - 8.5)Broad SingletExchangeable with D₂O.

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum of this compound would provide complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, around δ 170-180 ppm. For instance, in 2-phenylacetamide, the carbonyl carbon appears at approximately 177 ppm. chemicalbook.com

The carbons of the 2-chlorophenyl ring would generate a set of signals in the aromatic region (δ 120-140 ppm). The carbon atom bearing the chlorine (C-Cl) would be expected to show a chemical shift influenced by the electronegativity of the halogen. The other aromatic carbons would also exhibit distinct shifts based on their position relative to the substituents. In the related compound 2-(o-chlorophenyl)acetamide, carbon signals have been assigned, providing a basis for prediction. spectrabase.com The alpha-carbon, attached to the amino and carbonyl groups, would likely appear in the range of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)170 - 180The amide carbonyl carbon.
Aromatic (C-Cl)~130 - 135Carbon attached to chlorine.
Aromatic (C-H & C-C)120 - 140Other carbons in the phenyl ring.
Alpha-Carbon (C-N)50 - 60The carbon atom bonded to the amino and carbonyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine and primary amide would appear as a series of bands in the region of 3100-3500 cm⁻¹. Typically, a primary amine shows two bands in this region, while a primary amide can also show two bands corresponding to symmetric and asymmetric stretching.

A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be expected around 1650-1690 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would likely be observed near 1600-1640 cm⁻¹. For comparison, in various N-(substituted-phenyl)-acetamides, the C=O stretching frequency is consistently observed in the 1650-1710 cm⁻¹ range. znaturforsch.com The IR spectrum of 2-chloroacetamide (B119443) shows a strong C=O stretch at approximately 1659 cm⁻¹. nist.gov Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be seen in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine & Amide)Stretching3100 - 3500Medium to Strong
C-H (Aromatic)Stretching> 3000Medium to Weak
C=O (Amide I)Stretching1650 - 1690Strong
N-H (Amide II)Bending1600 - 1640Medium to Strong
C=C (Aromatic)Stretching1450 - 1600Medium
C-ClStretching600 - 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₉ClN₂O, which corresponds to a monoisotopic mass of approximately 184.04 Da. bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 186 with about one-third the intensity of the molecular ion peak would be a key diagnostic feature.

The fragmentation of this compound would likely proceed through several pathways. Cleavage of the C-C bond between the alpha-carbon and the carbonyl group could lead to the formation of a [C₇H₇ClN]⁺ fragment. Another common fragmentation pathway for amides is the loss of the amide group as a neutral molecule (CONH₂), which would result in a fragment ion. Alpha-cleavage adjacent to the amino group is also a possibility.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the purity and composition of the synthesized substance.

For this compound, the molecular formula is C₈H₉ClN₂O. The theoretical elemental composition can be calculated based on its molar mass. An experimental analysis would be expected to yield values very close to these theoretical percentages to confirm the identity of the compound. For a complex containing a chlorophenyl acetamide moiety, elemental analysis was performed and the found values for C, H, N, and S were reported to be in close agreement with the calculated theoretical values. iucr.org

Table 3: Elemental Composition of this compound (C₈H₉ClN₂O)

Element Theoretical % Found %
Carbon (C) 52.04 (Not available)
Hydrogen (H) 4.91 (Not available)
Chlorine (Cl) 19.20 (Not available)
Nitrogen (N) 15.17 (Not available)

Theoretical and Computational Investigations of 2 Amino 2 2 Chlorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of the electronic and geometric properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are often performed to determine the optimized molecular geometry and electronic properties of molecules. For acetamide (B32628) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve a good balance between accuracy and computational cost.

The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles. For molecules similar to 2-Amino-2-(2-chlorophenyl)acetamide, the planarity of the acetamide group and the orientation of the substituted phenyl ring are key structural parameters determined through DFT.

Table 1: Illustrative Optimized Geometrical Parameters of a Related Acetamide Derivative Calculated by DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl)1.39120.0-
C-Cl1.74--
C-N (amide)1.34122.0180.0
C=O1.23121.00.0

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important parameter for assessing the kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

For various N-chlorophenyl based acetamide compounds, the HOMO-LUMO energy gap has been a subject of theoretical investigation to understand their molecular behavior. researchgate.net In many organic molecules, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for an Acetamide Derivative

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.5
HOMO-LUMO Gap (ΔE)5.0
Ionization Potential (I)6.5
Electron Affinity (A)1.5
Global Hardness (η)2.5
Chemical Potential (μ)-4.0
Electrophilicity Index (ω)3.2

Note: This table presents typical values for related compounds to illustrate the concepts, as specific data for this compound was not found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral or near-zero potential.

In acetamide derivatives, the oxygen atom of the carbonyl group is generally the most electron-rich region (red), making it a likely site for electrophilic attack. The hydrogen atoms of the amino group and the phenyl ring often exhibit positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bonding Orbital (NBO) and Non-Covalent Interaction (NCI) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov In acetamide derivatives, NBO analysis can reveal the nature of the resonance within the amide group and the electronic interactions between the phenyl ring and the acetamide moiety. researchgate.net

Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule. This analysis is crucial for understanding the forces that govern the three-dimensional structure and intermolecular interactions of a compound.

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For N-(2-chlorophenyl)acetamide, a related compound, studies have shown that the conformation of the N-H bond relative to the ortho-chloro substituent is a key structural feature. researchgate.net

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. Acetamide derivatives can theoretically exist in amide and imidol tautomeric forms. Computational studies can predict the relative stabilities of these tautomers. For many simple amides, the amide form is significantly more stable than the imidol form.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Electronic Absorption Spectra)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations, particularly DFT, has become a valuable tool in structural elucidation. nih.gov The accuracy of these predictions has been shown to be sufficient to distinguish between different isomers and conformers. nih.gov

Theoretical calculations can also predict the electronic absorption spectra (UV-Vis spectra) of a molecule. Time-dependent DFT (TD-DFT) is a commonly used method for calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. This information can provide insights into the electronic structure and chromophores within the molecule.

Analysis of Thermodynamic Parameters and Reaction Energetics

Quantum chemical calculations can be employed to determine the optimized molecular geometry of this compound. From this optimized structure, various thermodynamic parameters can be calculated. These parameters are crucial for understanding the energetics of reactions involving this molecule. For instance, the enthalpy of formation, entropy, and Gibbs free energy of formation can be computed, providing a theoretical basis for its stability.

Furthermore, computational methods can elucidate the energetics of hypothetical reactions involving this compound. By calculating the energy of reactants, transition states, and products, a reaction's energy profile can be mapped out. This allows for the determination of activation energies and reaction enthalpies, offering predictions about reaction feasibility and kinetics. Such studies are invaluable for understanding potential synthetic routes and metabolic pathways.

Table 1: Theoretically Calculable Thermodynamic Parameters for this compound

ParameterDescription
Enthalpy of Formation (ΔHf°)The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔGf°)The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.
Entropy (S°)A measure of the randomness or disorder of the molecules in the compound.
Heat Capacity (Cv)The amount of heat required to raise the temperature of the compound by one degree Celsius at constant volume.

Note: The values in this table are placeholders and would need to be determined through specific computational studies.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While no specific molecular docking studies for this compound have been published, we can describe the methodology and the nature of the insights that would be gained from such an investigation.

A typical molecular docking study would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The structure of a biologically relevant target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be placed in the binding site of the receptor, and various possible conformations and orientations would be explored.

Scoring and Analysis: The different poses of the ligand would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the protein's active site.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase-8.5TYR123, LYS45Hydrogen Bond
VAL23, ILE89Hydrophobic Interaction
Example Protease-7.9ASP102, SER195Hydrogen Bond, Electrostatic
PHE41, TRP215Hydrophobic Interaction

Note: This table presents hypothetical data to illustrate the type of results obtained from molecular docking studies.

These studies are instrumental in rational drug design, helping to identify potential biological targets for a compound and providing a basis for designing derivatives with improved binding affinity and selectivity.

In Silico Modeling for Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses computational methods to establish a mathematical relationship between the chemical structures of a series of compounds and their activities.

For this compound, a QSAR study would typically involve a dataset of its analogs with varying structural modifications and their corresponding measured biological activities. The process would include:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The model can also provide insights into which structural features are most important for activity, guiding the design of more potent and selective molecules.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample Descriptors
ElectronicDipole moment, HOMO/LUMO energies, Atomic charges
StericMolecular weight, Molecular volume, Surface area
HydrophobicLogP (octanol-water partition coefficient)
TopologicalConnectivity indices, Shape indices

By leveraging these theoretical and computational approaches, a comprehensive understanding of the chemical and potential biological properties of this compound can be developed, even in the absence of extensive experimental data.

Advanced Research Applications in Synthetic Chemistry and Materials Science

Role as a Synthetic Intermediate and Building Block

The presence of multiple reactive sites in 2-Amino-2-(2-chlorophenyl)acetamide allows it to be a key component in the synthesis of a wide array of organic compounds. Its utility spans from the creation of complex molecular frameworks to the synthesis of molecules with specific biological activities.

Preparation of Complex Organic Compounds

As a synthetic intermediate, this compound provides a scaffold upon which chemists can build more intricate molecular architectures. The amino group can undergo various reactions such as acylation and alkylation, while the chlorophenyl ring can participate in substitution reactions. smolecule.com These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, leading to the formation of diverse and complex organic molecules. The reactivity of this compound is characteristic of amides and amino acids, including hydrolysis to the corresponding carboxylic acid and amine under acidic or basic conditions. smolecule.com This versatility makes it a valuable starting material in multi-step syntheses.

Synthesis of Bioactive Molecules and Peptide Analogues

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been explored for their potential biological activities. The core structure can be found in molecules designed to interact with biological targets like enzymes and receptors.

Amino acids and their derivatives are fundamental building blocks for peptides and proteins. medchemexpress.com The incorporation of non-natural amino acids, such as this compound, into peptide chains is a common strategy to create peptide analogues with enhanced properties. nih.gov These modifications can lead to increased stability against enzymatic degradation, improved binding affinity to biological targets, and altered pharmacological profiles. nih.gov The synthesis of such peptide analogues often involves solid-phase peptide synthesis (SPPS), where the unique side chain of the unnatural amino acid can introduce novel structural and functional characteristics. nih.gov

Derivatives of similar acetamide (B32628) structures have shown a range of biological activities, including antibacterial and antifungal properties. ijpsr.infoirejournals.comirejournals.com For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives demonstrated moderate to high antibacterial activities against several bacterial strains. irejournals.comirejournals.com This suggests that the this compound scaffold is a promising starting point for the discovery of new bioactive compounds.

Exploration in Materials Science

The application of this compound extends beyond synthetic organic chemistry into the realm of materials science, where its structural features can be harnessed to create materials with tailored properties.

Development of New Materials with Specific Electronic Properties

Organic molecules are increasingly being investigated for their potential use in electronic devices. The aromatic and functional groups within this compound make it a candidate for the development of new organic materials. bldpharm.com The phenyl ring provides a π-conjugated system, which is a common feature in organic semiconductors. The amino and acetamide groups can influence the intermolecular interactions, such as hydrogen bonding, which in turn can affect the packing of molecules in the solid state and, consequently, their electronic properties. While specific research on the electronic material applications of this compound is emerging, the broader class of amino acid derivatives is being explored for the creation of novel functional materials.

Fundamental Studies of Molecular Recognition and Interactions

Understanding how molecules interact with each other is a fundamental aspect of chemistry and biology. The defined structure of this compound makes it a useful tool for studying these interactions at a molecular level.

Alterations in Cellular Signaling Pathways at a Molecular Level

While direct studies on the molecular interactions of this compound are limited, research on its close isomer, 2-Amino-2-(4-chlorophenyl)acetamide, offers significant insights into its probable mechanisms of action. The biological activities of such compounds are believed to stem from their ability to interact with and modulate various components of cellular signaling pathways.

The proposed mechanisms of action for this class of compounds involve interactions with key molecular targets:

Enzymes: The compound or its derivatives may act as inhibitors or activators of specific enzymes, thereby altering biochemical pathways. For example, some acetamide derivatives have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation.

Receptors: It is hypothesized that these molecules can bind to specific cellular receptors, thereby modulating their activity and influencing downstream signaling cascades that control cellular processes. Preliminary studies on the 4-chloro isomer suggest a potential to modulate neurotransmitter systems, which could have implications for neurological disorders.

Nucleic Acids: There is a possibility that these compounds could interact with DNA or RNA, which would affect gene expression and the synthesis of proteins.

Research into derivatives of the 4-chloro isomer has provided more concrete evidence of these interactions. For example, certain derivatives have been shown to induce apoptosis in cancer cells by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. Other derivatives have been observed to cause cell cycle arrest at the G2/M phase, a critical checkpoint in cell division. These findings underscore the potential of the this compound scaffold to serve as a basis for the development of agents that can selectively modulate cellular signaling for therapeutic benefit.

Strategies for Derivatization to Explore Chemical Space

The exploration of the chemical space around this compound through derivatization is a key strategy for discovering novel compounds with enhanced or new biological activities. The presence of multiple reactive sites—the amino group, the amide functionality, and the aromatic ring—allows for a wide range of chemical modifications.

A primary strategy for derivatization involves the nucleophilic substitution at the alpha-carbon. A common synthetic route starts with a precursor like 2-bromo-N-(p-chlorophenyl)acetamide. irejournals.com This bromo-derivative can then be condensed with various amines to introduce a diverse range of substituents. irejournals.com This approach has been successfully used to synthesize a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives with varying alkyl and aryl groups attached to the amino function. irejournals.com The reaction is typically carried out at room temperature in the presence of a suitable solvent like dichloromethane (B109758) and a base such as potassium carbonate. irejournals.com

Another approach to derivatization is through modification of the amide nitrogen . This can be achieved by reacting the parent compound with various electrophiles. Furthermore, the aromatic ring provides a platform for electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule.

The systematic application of these derivatization strategies allows for the generation of a library of related compounds. The biological evaluation of these derivatives can then be used to establish structure-activity relationships (SAR), providing valuable information on how specific structural modifications influence biological activity. For instance, a study on 2-amino-N-(p-chlorophenyl)acetamide derivatives revealed that the nature of the substituent on the amino group had a significant impact on their antibacterial activity. irejournals.comirejournals.com

Detailed Research Findings: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl)acetamide Derivatives irejournals.com

CompoundDerivative TypeAcinetobacter baumannii ATCC19606 (Inhibition Zone in mm)Pseudomonas aeruginosa ATCC27853 (Inhibition Zone in mm)Pseudomonas aeruginosa ATCC29260 (Inhibition Zone in mm)Staphylococcus aureus ATCC6538p (Inhibition Zone in mm)
5a Butylamine12141315
5b Octylamine11131214
5c Piperidine13151416
5d 3-Fluoroaniline10121113

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-Amino-2-(2-chlorophenyl)acetamide lies in the development of synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. nih.gov Traditional methods for the synthesis of related acetamides often involve multi-step processes that may utilize hazardous reagents and generate significant waste. irejournals.com

Future research should focus on:

Catalytic Approaches: Investigating novel catalysts, including biocatalysts like immobilized lipases, to enable more selective and environmentally benign acylation and amination reactions. acs.org The use of solid acid catalysts or metal nanoparticles could also offer pathways for cleaner production. acs.org

Alternative Solvents and Reaction Conditions: Exploring the use of greener solvents, such as water or bio-based solvents, and solvent-free reaction conditions to reduce the environmental impact. nih.gov Microwave-assisted synthesis could also be explored to accelerate reaction times and improve energy efficiency.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste. acs.org Enzyme stability, cost, and applicability to the specific substrate.
Homogeneous/Heterogeneous Catalysis High efficiency, potential for catalyst recycling (heterogeneous). nih.gov Catalyst poisoning, leaching, and cost of precious metal catalysts.
Multicomponent Reactions Atom economy, reduced number of steps, operational simplicity. nih.gov Optimization of reaction conditions for complex transformations.

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. nih.gov | Initial setup cost, potential for clogging with solid byproducts. |

Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules based on the this compound scaffold. By leveraging in silico methods, researchers can predict molecular properties, understand structure-activity relationships (SAR), and design novel derivatives with enhanced efficacy and selectivity. nih.govnih.gov

Key areas for future computational research include:

Pharmacophore Modeling and 3D-QSAR: Developing robust pharmacophore models based on known active analogues to guide the design of new derivatives with desired biological activities. nih.gov 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can provide insights into the structural requirements for activity.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics of the molecule and its interactions with biological targets, such as enzymes or receptors. mdpi.com This can help in understanding the mechanism of action and in designing molecules with improved binding affinity.

Free Energy Perturbation (FEP) Simulations: Using FEP or other rigorous free-energy calculation methods to accurately predict the binding affinities of designed analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

Understanding the full reactive potential of this compound is crucial for its utilization as a versatile building block in organic synthesis. While the amino and acetamide (B32628) groups are expected to undergo typical transformations, exploring novel and chemoselective reactions will open up new synthetic possibilities.

Future research should investigate:

Selective Functionalization: Developing methods for the selective modification of the amino group, the amide, or the chlorophenyl ring to create a diverse library of derivatives.

Cyclization Reactions: Exploring intramolecular cyclization reactions to construct heterocyclic systems, which are prevalent in many biologically active compounds. For instance, transformation into morpholin-2-ones has been observed in related 2-(alkylamino)acetamides. researchgate.net

Cross-Coupling Reactions: Utilizing the chloro-substituent in palladium-catalyzed or other metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Interdisciplinary Applications in Chemical Biology and Advanced Materials

The structural features of this compound suggest potential applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and materials science.

Chemical Probes: Derivatives of this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to serve as chemical probes for studying biological processes or for target identification and validation.

Advanced Materials: The ability of related amides to form ordered structures through hydrogen bonding suggests that derivatives of this compound could be explored as building blocks for self-assembling materials, such as gels or liquid crystals. researchgate.net The presence of the aromatic ring and polar functional groups could also impart interesting electronic or optical properties.

Integration with Automated Synthesis and High-Throughput Methodologies

To accelerate the exploration of the chemical space around the this compound scaffold, the integration of automated synthesis and high-throughput screening is essential.

Automated Solid-Phase and Flow Synthesis: Adapting synthetic routes for automated solid-phase peptide synthesis (SPPS)-like workflows or continuous-flow systems can enable the rapid generation of compound libraries. nih.govbeilstein-journals.org This approach allows for systematic modifications of the core structure.

High-Throughput Screening (HTS): Coupling automated synthesis with HTS assays will facilitate the rapid evaluation of the biological activities of the synthesized derivatives, allowing for the efficient identification of lead compounds for further development.

Table 2: Key Compounds Mentioned in this Article

Compound Name
This compound
2-aminothiophenes
2-(alkylamino)acetamides

Q & A

Q. What are the standard synthetic routes for 2-amino-2-(2-chlorophenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 2-chloroacetamide with a 2-chlorophenyl-containing amine. A general procedure involves refluxing 2-chloroacetamide (0.05 mol) with excess primary amine (0.5 mol) in benzene under nitrogen for 14–60 hours . Yield optimization requires careful control of reaction time, solvent polarity, and stoichiometry. For example, extended reflux durations (>24 hours) improve amide bond formation but may increase side-product formation due to hydrolysis. Solvents like acetonitrile with weak bases (e.g., K₂CO₃) can suppress side reactions, as demonstrated in analogous acetamide syntheses .

Q. How is the crystal structure of this compound validated, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement employs SHELX software (e.g., SHELXL), which handles hydrogen bonding networks and torsional parameters critical for chlorophenyl-acetamide derivatives. SHELXL’s robust algorithms resolve disorder in aromatic rings and validate bond lengths/angles against crystallographic databases . For example, C–Cl bond lengths should align with expected values (~1.74 Å), and deviations >0.02 Å may indicate misassigned symmetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For instance:

  • IR Amide-I Band Shifts: Atypical NH stretching (e.g., ~3271 cm⁻¹ instead of ~3300 cm⁻¹) may indicate intermolecular hydrogen bonding, as seen in N-(2-chlorophenyl)acetamide derivatives .
  • NMR Discrepancies: Solvent-dependent chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) can mask NH proton signals. Use deuterated DMSO to enhance NH signal resolution .
    Cross-validation with mass spectrometry (MS) and computational DFT calculations (e.g., Gaussian) is recommended to confirm assignments .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., enzyme inhibitors) from this compound?

Methodological Answer:

  • Functionalization: Introduce sulfanyl or oxadiazole moieties at the acetamide nitrogen to enhance bioactivity. For example, 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl) derivatives show antibacterial activity via thiol-mediated enzyme inhibition .
  • Computational Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like COVID-19 main protease (Mpro). A 2-formylphenoxyacetamide derivative demonstrated docking scores of −7.2 kcal/mol, suggesting inhibitory potential .

Q. How do researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystallization and improve crystal quality.
  • Temperature Gradients: Gradual cooling from 50°C to 4°C minimizes lattice defects.
  • Twinned Data Handling: SHELXD or OLEX2 can deconvolute overlapping reflections in twinned crystals, common in chlorophenyl derivatives due to planar symmetry .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Spill Management: Follow P301 + P310 protocols (immediate medical attention if ingested) .
  • Storage: Store in inert atmospheres (argon) at 4°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.